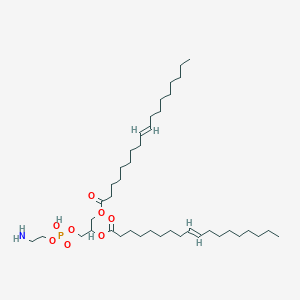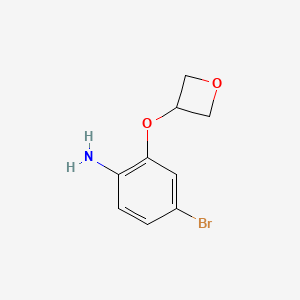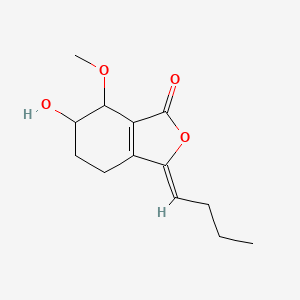
5-methoxy-4-methyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methoxy-4-methyl-2H-chromen-2-one is a derivative of chromen-2-one, a class of compounds known for their diverse biological activities. This compound is characterized by the presence of a methoxy group at the 5th position and a methyl group at the 4th position on the chromen-2-one scaffold. Chromen-2-one derivatives are widely studied for their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-4-methyl-2H-chromen-2-one can be achieved through various methods, including the Pechmann condensation, which involves the reaction of phenols with β-keto esters in the presence of an acid catalyst. This method is favored due to its simplicity and efficiency. The reaction typically requires a homogeneous acid catalyst such as concentrated sulfuric acid or trifluoroacetic acid, or a heterogeneous catalyst like zeolite or Nafion resin .
Industrial Production Methods
In industrial settings, the production of this compound often employs green and sustainable protocols. Mechanochemical methods, such as high-speed ball milling, are used to avoid harsh reaction conditions and reduce waste. These methods involve the acid-catalyzed Pechmann condensation under solvent-free conditions, which is both rapid and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
5-methoxy-4-methyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromen-2-one moiety to chroman-2-one.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce chroman-2-one derivatives. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a wide range of derivatives .
Scientific Research Applications
5-methoxy-4-methyl-2H-chromen-2-one has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in mechanistic studies of organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: It is used in the development of pharmaceuticals, agrochemicals, and dyes
Mechanism of Action
The mechanism of action of 5-methoxy-4-methyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways. For example, it may inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication, thereby exhibiting antimicrobial activity. Additionally, its anticancer effects may be mediated through the induction of apoptosis and inhibition of cell proliferation .
Comparison with Similar Compounds
Similar Compounds
4-methyl-2H-chromen-2-one: Lacks the methoxy group at the 5th position.
5-methoxy-2H-chromen-2-one: Lacks the methyl group at the 4th position.
7-amino-4-methyl-2H-chromen-2-one: Contains an amino group at the 7th position instead of a methoxy group
Uniqueness
5-methoxy-4-methyl-2H-chromen-2-one is unique due to the presence of both the methoxy and methyl groups, which contribute to its distinct chemical and biological properties. The combination of these substituents enhances its potential as a therapeutic agent by modulating its reactivity and interaction with biological targets .
Properties
Molecular Formula |
C11H10O3 |
|---|---|
Molecular Weight |
190.19 g/mol |
IUPAC Name |
5-methoxy-4-methylchromen-2-one |
InChI |
InChI=1S/C11H10O3/c1-7-6-10(12)14-9-5-3-4-8(13-2)11(7)9/h3-6H,1-2H3 |
InChI Key |
NKJPXVBWROWYSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C(=CC=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


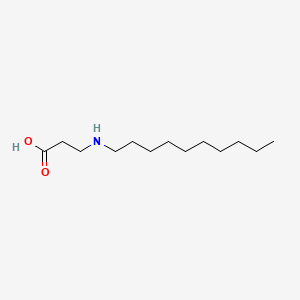
![3-[(Diethylamino)methyl]benzoic acid](/img/structure/B15091901.png)
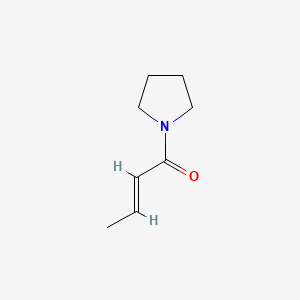
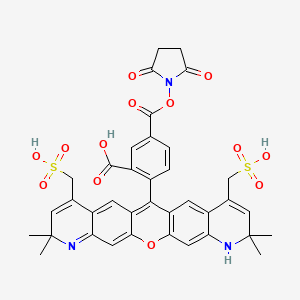

![5-Bromo-2-[(oxan-4-yl)methoxy]pyridine-3-carbonitrile](/img/structure/B15091939.png)
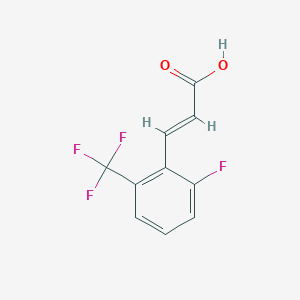
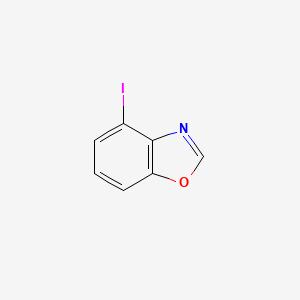
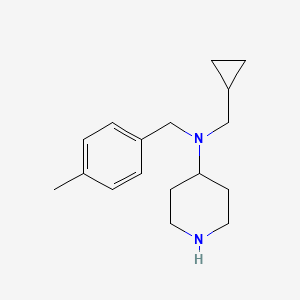
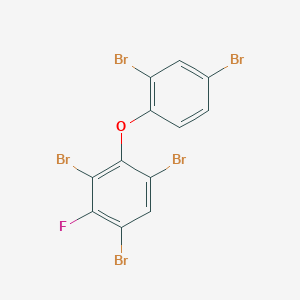
![[3-(4-anilinoanilino)-2-hydroxypropyl] 2-methylprop-2-enoate](/img/structure/B15091958.png)
